N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVNGIEGRDXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with benzothiazole carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
For instance, the initial step may involve the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with benzothiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Reduction Reactions
The amide carbonyl group and aromatic rings participate in reduction processes:
| Reaction Type | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Amide reduction | LiAlH₄, anhydrous THF, reflux | Corresponding amine: 3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzylamine | Nucleophilic acyl substitution |
| Pyridine ring reduction | H₂, Pd/C, acidic conditions | Partially saturated pyridine derivatives | Catalytic hydrogenation |
Key Findings :
-
LiAlH₄ selectively reduces the amide to a benzylamine while preserving the triazole and pyridine rings.
-
Catalytic hydrogenation under acidic conditions partially saturates the pyridine ring, altering electronic properties.
Electrophilic Substitution
The pyridine and triazole rings undergo electrophilic substitution due to their electron-rich nature:
| Reaction Type | Reagents/Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(Dimethylamino)-N-((1-(3-nitro-pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | Pyridine nitrates at C3 position |
| Halogenation | Cl₂, FeCl₃ | Chlorinated derivatives on triazole or pyridine rings | Triazole C5 or pyridine C2 |
Key Findings :
-
Nitration occurs preferentially at the pyridine C3 position due to steric and electronic factors.
-
Halogenation targets the triazole C5 position under mild conditions .
Click Chemistry (CuAAC)
The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Component | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Azide: 4-azidopyridine | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 85–92% | Triazole ring formation for drug discovery |
| Alkyne: Propargylamide | RT, 12–24 hours |
Mechanistic Insight :
-
The Cu(I) catalyst accelerates 1,3-dipolar cycloaddition, forming 1,4-disubstituted triazoles with high regioselectivity .
Oxidation Reactions
The dimethylamino group and heterocycles undergo oxidation:
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Dimethylamino group | KMnO₄, H₂O, heat | 3-(N-Oxide)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |
| Triazole ring | H₂O₂, Fe²⁺ | Triazole N-oxide derivatives |
Key Findings :
-
KMnO₄ oxidizes the dimethylamino group to an N-oxide, enhancing solubility.
-
H₂O₂/Fe²⁺ generates triazole N-oxides, altering hydrogen-bonding capabilities .
Nucleophilic Substitution
The dimethylamino group participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivatives |
| Acylation | AcCl, pyridine | Acetylated dimethylamino derivatives |
Applications :
Coordination Chemistry
The pyridine and triazole nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Conditions | Complex Structure |
|---|---|---|
| Cu(II) | Methanol, RT | Octahedral complex with pyridine and triazole N-coordination |
| Pd(II) | DMSO, 60°C | Square-planar complex utilized in cross-coupling catalysis |
Key Insight :
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, reflux) | 6M HCl | 3-(Dimethylamino)benzoic acid + (1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methylamine |
| Basic (NaOH, ethanol) | 2M NaOH | Sodium salt of 3-(dimethylamino)benzoate + free amine |
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions, which can lead to the development of novel compounds with tailored properties.
Biology
The compound has been investigated for its potential bioactive properties , including antimicrobial and anticancer activities. Research indicates that it may inhibit specific biological pathways involved in disease processes. For instance, preliminary studies have shown that derivatives of this compound can effectively target cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in drug development .
Case Study: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer therapy .
Medical Applications
The medical applications of this compound are primarily focused on drug development. Its ability to modulate enzyme activity makes it a candidate for targeting specific receptors associated with various diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profiles for therapeutic use.
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Anticancer | Targeting cancer cell proliferation |
| Antimicrobial | Inhibiting bacterial growth |
| Drug Development | Modulating specific biological pathways |
Industrial Applications
In materials science, this compound is explored for its unique electronic and optical properties. It can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The furan and benzothiazole rings can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
- CAS Number : 2034235-43-1
- Molecular Formula : C₁₇H₁₃N₃O₄S
- Molecular Weight : 355.37 g/mol
- Structural Features: Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry (e.g., kinase inhibition) . Dual furan substituents: Furan-2-yl and furan-3-yl groups attached to a hydroxyethyl backbone, contributing to π-π stacking interactions and solubility modulation.
The presence of furan rings may further influence target selectivity or metabolic stability.
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Stability Considerations :
Pharmacological and Physicochemical Properties
- Target Compound: LogP (estimated): ~2.1 (moderate lipophilicity due to dual furan rings). Hydrogen Bond Donors/Acceptors: 2/6, suggesting moderate bioavailability.
- Analogues: N-(3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide: Higher LogP (~3.5) due to chlorophenoxy group, favoring membrane penetration but increasing toxicity risks . N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide: Lower molecular weight (315.35) may improve solubility but reduce target affinity .
Q & A
Q. What synthetic strategies are effective for constructing the benzothiazole-furan hybrid scaffold in this compound?
Methodological Answer: The synthesis of benzothiazole-carboxamide derivatives typically involves coupling benzothiazole-2-carboxylic acid with amines via activation reagents like EDCI/HOBt or DCC. For example, in analogous compounds (e.g., N-[3-chloro-2-(quinolin-3-yl) derivatives), the carboxamide bond is formed using carbodiimide-mediated coupling under anhydrous conditions in DMF or THF . Key steps include:
- Protection of hydroxyl groups (if present) to prevent side reactions.
- Optimization of reaction temperature (often 0–25°C) to control stereochemistry at the hydroxyethyl moiety.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Yield improvements (>70%) are achievable by iterative solvent screening (e.g., acetonitrile for better solubility of furan intermediates) .
Q. How can X-ray crystallography validate the molecular structure and stereochemistry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, particularly around the hydroxyethyl and furyl substituents. Key protocols include:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to grow high-quality crystals .
- Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 292 K.
- Refinement : Apply SHELXL-2018 for structure solution, achieving R-factors <0.05 through iterative least-squares cycles . Example metrics from similar compounds:
| Parameter | Value (from ) |
|---|---|
| R factor | 0.049 |
| Mean C–C bond length | 0.003 Å |
| Data/parameter ratio | 15.8 |
Advanced Research Questions
Q. How do competing intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?
Methodological Answer: Supramolecular interactions can be analyzed via SC-XRD and Hirshfeld surface analysis. In benzothiazole derivatives, the carboxamide NH often forms hydrogen bonds with carbonyl oxygen (d ≈ 2.1 Å), while furan oxygen engages in C–H···O interactions (d ≈ 2.5 Å) with adjacent aromatic systems . For example:
- Hydrogen-bond networks : The hydroxyethyl group may participate in O–H···N bonds with benzothiazole nitrogen, stabilizing a specific conformation.
- π-π stacking : Benzothiazole and furan rings can stack with offset distances of 3.4–3.8 Å, affecting crystallographic symmetry . Computational tools like CrystalExplorer can quantify interaction contributions (e.g., 25% H-bonding, 15% π-stacking) .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model reaction pathways. Focus on:
- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., electron-deficient benzothiazole C2 position).
- Transition state analysis : Calculate activation energies for hydroxyethyl group substitution (e.g., with thiols or amines).
- Solvent effects : Use the SMD model to simulate polar aprotic solvents (e.g., DMF dielectric constant = 36.7) . Validation against experimental data (e.g., Hammett σ constants for substituent effects) is critical .
Q. How can contradictory NMR data (e.g., split signals for diastereomers) be resolved during characterization?
Methodological Answer: Diastereomeric splitting in NMR (e.g., hydroxyethyl protons) requires:
- Variable-temperature NMR : Cool to 183 K in CDCl to slow conformational exchange and resolve split peaks.
- COSY/NOESY : Identify coupling between adjacent protons (e.g., furan H5 and hydroxyethyl Hα) to confirm spatial proximity .
- Chiral derivatization : Use Mosher’s acid chloride to esterify the hydroxyl group and assign absolute configuration via NMR .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to design experiments to isolate structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic variation of substituents while holding the benzothiazole core constant. For example:
- Modify furan positions : Compare 2-furan vs. 3-furan substitution on target binding (e.g., via molecular docking with AutoDock Vina).
- Hydroxyethyl deletion : Synthesize the des-hydroxy analog to assess the role of hydrogen bonding in activity .
- Bioassay controls : Use a panel of related compounds (e.g., ’s benzothiazole-2-carboxamides) to normalize activity data against known standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
